2-(4-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
2-(4-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects and are of interest to medicinal chemists .
Mode of Action
Thiophene derivatives are known to play a vital role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) .
Biochemical Pathways
It’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives are an important area of study in medicinal chemistry .
Result of Action
Thiophene derivatives have been shown to have a variety of biological effects .
Action Environment
The synthesis of thiophene derivatives can be influenced by various environmental factors .
Biological Activity
2-(4-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H20N2O4S with a molecular weight of 360.43 g/mol. Its structure features a benzo[b]thiophene core substituted with an isopropylsulfonyl group and an amide linkage, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase, which is involved in regulating pH and fluid balance in tissues .
- Modulation of Receptor Activity : The compound may interact with adrenergic receptors, influencing cardiovascular responses and potentially exhibiting anti-inflammatory properties .
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by inducing apoptosis in malignant cells.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:
In Vivo Studies
In vivo studies have shown that the compound can reduce tumor size in animal models. A study involving xenograft models indicated a significant reduction in tumor volume when treated with the compound compared to controls .
Case Study 1: Antitumor Efficacy
A recent case study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a 50% reduction in tumor growth compared to untreated controls over a four-week period.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling after administration, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-[(4-propan-2-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-11(2)27(24,25)13-9-7-12(8-10-13)18(23)21-19-16(17(20)22)14-5-3-4-6-15(14)26-19/h7-11H,3-6H2,1-2H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRAGKDJIDLFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.